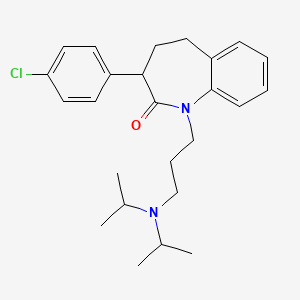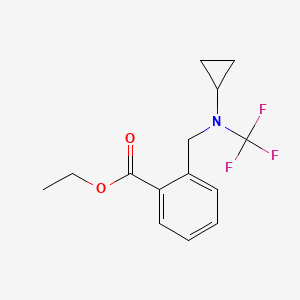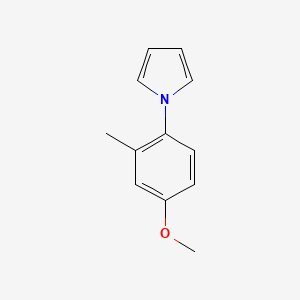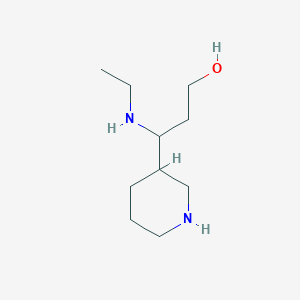
3-(Ethylamino)-3-(piperidin-3-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethylamino)-3-(piperidin-3-yl)propan-1-ol is an organic compound that features both an ethylamino group and a piperidinyl group attached to a propanol backbone. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylamino)-3-(piperidin-3-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as piperidine and ethylamine.
Formation of Intermediate: The piperidine is reacted with an alkylating agent to form an intermediate compound.
Addition of Ethylamino Group: The intermediate is then reacted with ethylamine under controlled conditions to introduce the ethylamino group.
Final Product Formation: The final step involves the reduction or other necessary reactions to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification: The final product is purified using techniques like crystallization, distillation, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(Ethylamino)-3-(piperidin-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Solvents: Solvents such as ethanol, methanol, and dichloromethane are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Ethylamino)-3-(piperidin-3-yl)propan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors, enzymes, or other proteins, influencing their activity.
Pathways Involved: The binding can trigger various biochemical pathways, leading to physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Methylamino)-3-(piperidin-3-yl)propan-1-ol
- 3-(Dimethylamino)-3-(piperidin-3-yl)propan-1-ol
- 3-(Ethylamino)-3-(pyrrolidin-3-yl)propan-1-ol
Uniqueness
3-(Ethylamino)-3-(piperidin-3-yl)propan-1-ol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H22N2O |
|---|---|
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
3-(ethylamino)-3-piperidin-3-ylpropan-1-ol |
InChI |
InChI=1S/C10H22N2O/c1-2-12-10(5-7-13)9-4-3-6-11-8-9/h9-13H,2-8H2,1H3 |
Clave InChI |
FQKNMALMPJIGJS-UHFFFAOYSA-N |
SMILES canónico |
CCNC(CCO)C1CCCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


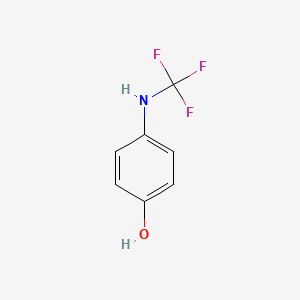
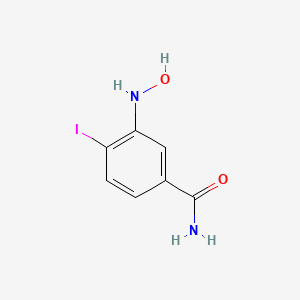
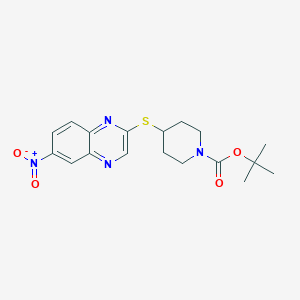




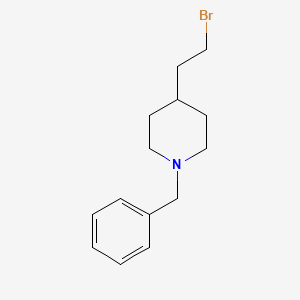
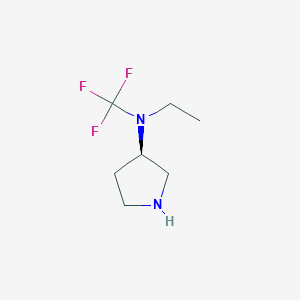
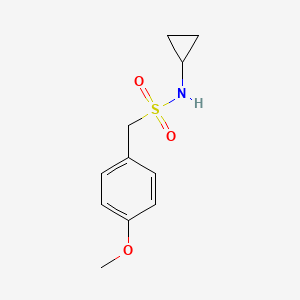
![Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate](/img/structure/B13961053.png)
